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For Researchers, Scientists, and Drug Development Professionals

Introduction
Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that

exhibit enhanced thermal stability and hybridization affinity towards complementary DNA and

RNA targets.[1][2] This enhanced binding affinity is attributed to the conformationally "locked"

furanose ring of the LNA monomer, which contains a methylene bridge connecting the 2'-

oxygen and the 4'-carbon.[1] LNA oligonucleotides are synthesized using standard, automated

solid-phase phosphoramidite chemistry, making them readily accessible for a wide range of

research, diagnostic, and therapeutic applications.[3][4] This application note provides a

detailed standard operating procedure for the synthesis, purification, and analysis of LNA-

containing oligonucleotides.

Data Presentation
The synthesis of LNA oligonucleotides is highly efficient, with coupling efficiencies comparable

to standard DNA synthesis. However, due to the steric hindrance of LNA phosphoramidites,

optimized protocols are required to achieve high yields and purity.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8258470?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC342283/
https://www.chromatographytoday.com/news/liquid-chromatography/65/ymc-europe-gmbh/purification-of-oligonucleotides-via-anion-exchange-chromatography/62645
https://pmc.ncbi.nlm.nih.gov/articles/PMC342283/
https://www.glenresearch.com/reports/gr16-24
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://www.glenresearch.com/reports/gr16-24
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8258470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Standard DNA
Synthesis

LNA®
Oligonucleotide
Synthesis

Reference

Average Coupling

Efficiency
>99% >99% [5]

Typical Purity (RP-

HPLC)
>90% >90% [6]

Expected Yield (20-

mer, 1 µmol scale)
~20-60 OD ~15-50 OD [7][8]

Table 1: Comparison of Synthesis Parameters for Standard DNA and LNA® Oligonucleotides.

Note that yields can vary depending on the sequence, number of LNA modifications, and

purification method.

Experimental Protocols
Materials and Reagents

LNA® and DNA Phosphoramidites: 0.1 M in anhydrous acetonitrile. LNA phosphoramidites

are commercially available from various suppliers. Note that some LNA phosphoramidites,

like the 5-Me-C variant, may require a mixture of THF and acetonitrile for dissolution.[3]

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in

acetonitrile.

Capping Reagents:

Cap A: Acetic anhydride/2,6-lutidine/THF

Cap B: 16% 1-Methylimidazole in THF

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (28-30%).
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Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial

nucleoside.

Solvents: Anhydrous acetonitrile, dichloromethane (DCM), and other HPLC-grade solvents.

Automated Solid-Phase Synthesis Workflow
The synthesis is performed on an automated DNA/RNA synthesizer following the standard

phosphoramidite cycle. The key difference for LNA synthesis is the extended coupling and

oxidation times.

Solid-Phase Synthesis Cycle Post-Synthesis Processing

Start Deblocking Coupling Capping Oxidation Repeat for next base Cleavage Deprotection Purification Analysis Lyophilized LNA Oligonucleotide

Click to download full resolution via product page

1. Deblocking:

The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound

nucleoside by treatment with 3% TCA in DCM.

The orange-colored trityl cation is released and can be quantified spectrophotometrically to

monitor coupling efficiency.

2. Coupling:

The LNA or DNA phosphoramidite is activated by the activator solution and coupled to the

free 5'-hydroxyl group of the growing oligonucleotide chain.

Crucially, a longer coupling time of 180-250 seconds is recommended for LNA

phosphoramidites due to their increased steric hindrance.[3]

3. Capping:
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Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the

formation of deletion mutants in subsequent cycles.

4. Oxidation:

The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the

iodine solution.

An extended oxidation time of at least 45 seconds is recommended for LNA-containing

oligonucleotides.[3]

These four steps are repeated for each monomer addition until the desired sequence is

synthesized.

Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the

protecting groups are removed.

Transfer the solid support to a screw-cap vial.

Add 1 mL of concentrated aqueous ammonia (28-30%).

Incubate the vial at 55°C for 8-12 hours. For oligonucleotides containing sensitive

modifications, milder deprotection conditions may be required.[9]

Note: When deprotecting oligonucleotides containing 5-Me-Bz-C-LNA, the use of

methylamine should be avoided as it can lead to an N4-methyl modification.[3]

After incubation, cool the vial and transfer the supernatant containing the cleaved and

deprotected oligonucleotide to a new tube.

Evaporate the ammonia to dryness using a vacuum concentrator.

Purification
Purification of LNA oligonucleotides is essential to remove truncated sequences and other

impurities. High-Performance Liquid Chromatography (HPLC) is the most common method.
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Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) can be used effectively.[6]

[10]

Reverse-Phase HPLC (RP-HPLC):

Column: C18 column.

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

Protocol:

Dissolve the crude, dried oligonucleotide in Mobile Phase A.

Inject the sample onto the equilibrated column.

Elute the oligonucleotide using a linear gradient of Mobile Phase B.

Monitor the elution at 260 nm. The full-length product is typically the major peak.

Collect the fractions containing the desired peak.

Desalt the collected fractions and lyophilize to obtain the purified LNA oligonucleotide.

Anion-Exchange HPLC (AEX-HPLC):

Column: Quaternary ammonium-functionalized column.

Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0.

Protocol:

Dissolve the crude, dried oligonucleotide in Mobile Phase A.

Inject the sample onto the equilibrated column.
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Elute the oligonucleotide using a linear gradient of Mobile Phase B. The longer, more

negatively charged full-length product will elute later than the shorter, truncated

sequences.

Monitor the elution at 260 nm.

Collect the fractions containing the desired peak.

Desalt the collected fractions and lyophilize.

Analysis
The identity and purity of the final LNA oligonucleotide should be confirmed by mass

spectrometry and analytical HPLC.

Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the molecular weight of the

synthesized oligonucleotide.[11][12]

Analytical HPLC (RP-HPLC or AEX-HPLC): Determines the purity of the final product.
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Problem Possible Cause Solution

Low Coupling Efficiency

- Inadequate coupling time for

LNA monomers.- Moisture in

reagents or lines.- Degraded

phosphoramidites or activator.

- Increase coupling time to

180-250 seconds for LNA

monomers.[3]- Use anhydrous

solvents and fresh reagents.-

Replace phosphoramidites and

activator.

Presence of Deletion

Sequences

- Inefficient capping.- Low

coupling efficiency.

- Ensure fresh capping

reagents are used.- Optimize

coupling conditions as

described above.

Incomplete Deprotection
- Insufficient incubation time or

temperature.

- Ensure deprotection is

carried out at 55°C for at least

8 hours.

Poor Purification Resolution
- Inappropriate HPLC column

or gradient.

- Optimize the HPLC method

(gradient, flow rate, column

chemistry).

Table 2: Troubleshooting Guide for LNA® Oligonucleotide Synthesis.

Conclusion
The synthesis of LNA oligonucleotides is a robust and reliable process based on standard

phosphoramidite chemistry. By implementing the optimized protocols outlined in this application

note, particularly the extended coupling and oxidation times, researchers can successfully

synthesize high-quality LNA oligonucleotides for a variety of applications. Careful purification

and analysis are crucial to ensure the final product meets the required specifications for

downstream experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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